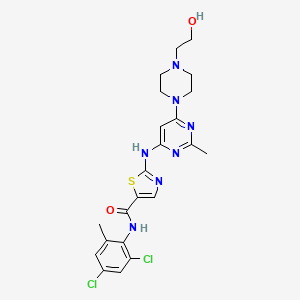![molecular formula C17H17N5O2 B15282558 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B15282558.png)
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzimidazole ring fused with a triazine ring, along with an ethoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of Triazine Ring: The next step involves the cyclization of the benzimidazole derivative with cyanamide or its derivatives to form the triazine ring.
Introduction of Ethoxyphenol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Triazine Derivatives: Compounds like atrazine, which is used as a herbicide.
Uniqueness
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol is unique due to its combined structural features of benzimidazole and triazine rings, along with an ethoxyphenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-13-9-5-6-10(14(13)23)15-20-16(18)21-17-19-11-7-3-4-8-12(11)22(15)17/h3-9,15,23H,2H2,1H3,(H3,18,19,20,21) |
InChI Key |
YWUGJACHBRMFKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282484.png)






![4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium](/img/structure/B15282525.png)
![3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282534.png)
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282541.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282545.png)

![N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B15282551.png)
